Pneumocandin Do

Description

Classification within Antifungal Lipopeptides

Pneumocandin D0 is classified as a lipopeptide antibiotic belonging to the echinocandin class. nih.govwikipedia.org Structurally, it is a cyclic hexapeptide acylated with a lipid side chain. csic.es The core structure of echinocandins consists of a cyclic peptide linked to a fatty acid chain, which is crucial for its biological activity. ontosight.ai This class of compounds is distinguished by its unique mechanism of action: the noncompetitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex. csic.esnih.gov This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the cell wall in many pathogenic fungi. wikipedia.orgmdpi.com By disrupting the integrity of the fungal cell wall, echinocandins like Pneumocandin D0 cause osmotic instability and cell lysis. nih.gov

Chemical Properties of Pneumocandin D0

| Property | Value |

|---|---|

| Molecular Formula | C50H80N8O18 |

| Molecular Weight | 1081.2 g/mol |

| Class | Echinocandin, Lipopeptide nih.gov |

| Core Structure | Cyclic Hexapeptide csic.es |

| Mechanism of Action | Inhibition of β-(1,3)-D-glucan synthase ontosight.ainih.gov |

Historical Perspective of Pneumocandin Discovery and Early Research

The discovery of the pneumocandin family dates back to the screening of natural products from fungal fermentations. researchgate.netrsc.org Pneumocandin D0 was first isolated as a minor constituent from the fermentation broths of the filamentous fungus Zalerion arboricola (ATCC 20957), now known as Glarea lozoyensis. nih.govasm.org The initial discovery and isolation of pneumocandins from this organism were first reported in 1992. asm.org

Early research quickly identified Pneumocandin D0 as a potent antifungal agent. nih.gov Its structure was elucidated primarily through spectroscopic analysis and by comparing it to other similar compounds in the echinocandin family. nih.gov A significant finding from this early work was its powerful inhibitory effect against Pneumocystis carinii (now reclassified as Pneumocystis jirovecii), a fungus responsible for severe pneumonia in immunocompromised individuals. nih.gov In fact, within the naturally occurring echinocandins, Pneumocandin D0 was found to be the most potent inhibitor of P. carinii development in vivo during initial studies. nih.gov Research into fermentation conditions also revealed that proline supplementation led to a dose-dependent decrease in the production of Pneumocandin D0. patsnap.com

Significance of Pneumocandin as Precursors in Antifungal Drug Development

The pneumocandin family, including Pneumocandin D0, holds immense significance as precursors and templates for the development of new antifungal drugs. researchgate.net While Pneumocandin B0 was ultimately selected as the direct starting material for the semisynthesis of caspofungin acetate (B1210297) (Cancidas), the first echinocandin-type drug approved for human therapy, the entire class of pneumocandins provides a valuable blueprint for medicinal chemistry efforts. nih.govresearchgate.netmedchemexpress.com

The structural variations among different pneumocandins, such as Pneumocandin A0, B0, C0, and D0, offer critical structure-activity relationship (SAR) insights. patsnap.com These natural analogues, which differ in hydroxylation and methylation patterns, allow researchers to understand how specific chemical modifications affect antifungal potency and spectrum. For example, the unique structural features of Pneumocandin D0 contribute to its superior activity against P. carinii, providing a basis for designing derivatives with targeted efficacy.

The elucidation of the pneumocandin biosynthetic gene cluster in Glarea lozoyensis has been a major breakthrough. nih.govresearchgate.net This discovery provides a genetic blueprint that can be manipulated through genetic engineering to create novel pneumocandin derivatives with improved pharmacological properties. nih.govresearchgate.net By understanding and modifying the genes responsible for producing these compounds, scientists can rationally design and generate new antifungal agents, highlighting the enduring importance of natural products like Pneumocandin D0 in the ongoing search for effective anti-infective therapies. researchgate.net

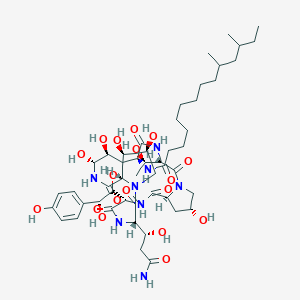

Structure

2D Structure

Properties

CAS No. |

144087-99-0 |

|---|---|

Molecular Formula |

C50H80N8O18 |

Molecular Weight |

1081.2 g/mol |

IUPAC Name |

N-[(3S,6S,9S,11R,15S,18S,20S,21R,24S,25R,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(2R)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25,26-pentahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |

InChI |

InChI=1S/C50H80N8O18/c1-5-24(2)18-25(3)12-10-8-6-7-9-11-13-36(66)52-30-20-33(63)46(72)56-48(74)40-42(68)34(64)23-58(40)50(76)38(32(62)21-35(51)65)54-47(73)39(43(69)41(67)27-14-16-28(60)17-15-27)55-45(71)31-19-29(61)22-57(31)49(75)37(26(4)59)53-44(30)70/h14-17,24-26,29-34,37-43,46,59-64,67-69,72H,5-13,18-23H2,1-4H3,(H2,51,65)(H,52,66)(H,53,70)(H,54,73)(H,55,71)(H,56,74)/t24?,25?,26-,29-,30+,31+,32-,33+,34+,37+,38+,39+,40+,41-,42+,43?,46-/m1/s1 |

InChI Key |

QDHVQAJPCGRBRI-ULQDJTMQSA-N |

SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O)O |

Isomeric SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)C([C@@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)O)O)O)O |

Canonical SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O)O |

Synonyms |

pneumocandin D(0) pneumocandin D0 |

Origin of Product |

United States |

Producer Organisms and Fermentation Processes of Pneumocandin

Identification of Primary Filamentous Fungal Producers

The primary producer of pneumocandins is the anamorphic ascomycete Glarea lozoyensis. researchgate.nettandfonline.com This fungus was first isolated in 1985 from a water sample in Madrid, Spain. researchgate.nettandfonline.com Initially, it was misidentified as Zalerion arboricola. tandfonline.comcjph.com.cndoe.gov However, subsequent analysis of its morphological and molecular characteristics led to its reclassification as a new genus and species, Glarea lozoyensis. tandfonline.comcjph.com.cn Strains of G. lozoyensis have since been discovered in other parts of the world, including Argentina and the USA. researchgate.net While the wild-type strain produces a mixture of pneumocandins, with Pneumocandin A0 being the major component and Pneumocandin B0 a minor one, extensive mutation and medium optimization have been employed to develop strains that exclusively produce Pneumocandin B0. asm.orgasm.orgnih.gov

Fermentation Medium Optimization for Pneumocandin Production

The composition of the fermentation medium is a critical factor influencing the yield of pneumocandins. nih.gov Optimization of the medium components, including carbon and nitrogen sources, has been shown to significantly increase production. nih.gov

Effects of Carbon Source on Pneumocandin Yield

The choice of carbon source has a profound impact on the biosynthesis of pneumocandins. Studies have shown that a combination of mannitol (B672) and glucose as co-fermentation carbon sources is highly favorable for Pneumocandin B0 production, leading to a significant increase in yield. researchgate.net In one study, a combination of mannitol and glucose resulted in the highest production of Pneumocandin B0, while replacing mannitol with either fructose (B13574) or glucose alone led to a drastic decrease in yield. tandfonline.com Fructose, when used as a replacement for glucose in the initial fermentation medium, has also been shown to be more conducive to both Pneumocandin B0 production and biomass accumulation. researchgate.netresearchgate.net Specifically, fructose increased the total Pneumocandin B0 yield by 54.76% and biomass by 13.71%. researchgate.netscite.ai The superior performance of mannitol is attributed to its role as a storage carbohydrate that can sustain cell growth and its metabolic pathway generating more NADPH, a crucial cofactor for the synthesis of the fatty acid side chain of pneumocandins. tandfonline.com

Table 1: Effect of Different Carbon Sources on Pneumocandin B0 Production

| Carbon Source(s) | Pneumocandin B0 Yield (mg/L) | Reference |

| Mannitol-Glucose | Highest Yield | tandfonline.com |

| Fructose | 148 | tandfonline.com |

| Glucose | 82 | tandfonline.com |

| Mannitol (Control) | Lower than Mannitol-Glucose | tandfonline.com |

| Fructose (replacing Glucose) | 54.76% increase | researchgate.netscite.ai |

This table is interactive. You can sort the columns by clicking on the headers.

Impact of Nitrogen Source on Fungal Morphology and Pneumocandin Yield

The nitrogen source not only affects the yield of pneumocandins but also influences the morphology of the producing fungus, which in turn impacts the fermentation process. frontiersin.orgnih.gov Among various nitrogen sources tested, a combination of cotton-seed powder and corn gluten meal resulted in the highest Pneumocandin B0 production of 1407 mg/L. tandfonline.com Cotton seed powder, in particular, has been identified as a highly effective nitrogen source in the seed culture medium, leading to a 23% increase in Pneumocandin B0 production. researchgate.net Its use promotes the formation of small, uniformly compact pellets, a beneficial morphology that reduces broth viscosity and improves oxygen transfer, ultimately enhancing product yield. frontiersin.orgnih.gov In a 50-L fermenter, the use of cotton seed powder resulted in a 40% increase in Pneumocandin B0 production. frontiersin.orgnih.gov Other nitrogen sources like baker's yeast and skim milk have also been part of optimized media formulations. researchgate.net

Table 2: Influence of Nitrogen Source on Pneumocandin B0 Yield

| Nitrogen Source | Pneumocandin B0 Yield (mg/L) | Key Observation | Reference |

| Cotton-seed powder-corn gluten meal | 1407 | Highest yield in the study | tandfonline.com |

| Peptone | 1350 | Second best nitrogen source | tandfonline.com |

| Cotton seed powder (in seed medium) | 23% increase | Promotes beneficial pellet morphology | researchgate.net |

| Cotton seed powder (in 50-L fermenter) | 40% increase | Improved oxygen transfer | frontiersin.orgnih.gov |

| Baker's yeast and Skim milk | - | Components of an optimized medium | researchgate.net |

This table is interactive. You can sort the columns by clicking on the headers.

Cultivation Condition Parameters for Enhanced Pneumocandin Production

Optimizing physical cultivation parameters is as crucial as medium composition for maximizing pneumocandin yield. Key parameters include temperature, pH, and dissolved oxygen levels.

The optimal temperature for Pneumocandin B0 production by G. lozoyensis is between 23.5 and 25°C. nih.gov Growth of the fungus is inhibited at temperatures of 28°C and above. nih.gov A two-stage temperature control strategy has been proposed for other echinocandins, with an initial higher temperature to promote biomass growth followed by a lower temperature to induce high product formation. nih.gov

The pH of the culture medium also plays a significant role. For Pneumocandin B0 production, a pH below 4.0 or above 8.0 negatively affects the stability of the compound. nih.gov

Maintaining an adequate level of dissolved oxygen (DO) is critical for the aerobic fermentation of G. lozoyensis. High broth viscosity, a common issue with filamentous fungal fermentations, can limit oxygen transfer and reduce product yield. frontiersin.orgnih.gov Morphological engineering to form smaller pellets can help maintain DO levels above 30%. frontiersin.orgnih.gov

Morphological Engineering of Producer Strains for Optimized Pneumocandin Fermentation

Morphological engineering aims to control the shape and size of the filamentous fungus in submerged culture to create a more favorable environment for production. frontiersin.org As mentioned earlier, the use of specific nitrogen sources like cotton seed powder can induce the formation of small, compact pellets instead of viscous mycelial mats. frontiersin.orgnih.gov This pellet morphology is advantageous as it lowers the viscosity of the fermentation broth, which in turn improves mass and oxygen transfer, leading to higher pneumocandin yields. frontiersin.orgnih.gov This approach demonstrates that by controlling the fungal morphology, it is possible to overcome some of the key challenges in the large-scale industrial fermentation of pneumocandins. frontiersin.orgnih.gov

Biosynthetic Pathways and Genetic Regulation of Pneumocandin Production

Elucidation of the Pneumocandin Biosynthetic Gene Cluster

The blueprint for pneumocandin biosynthesis is encoded within a dedicated gene cluster in Glarea lozoyensis. nih.gov The elucidation of this cluster was achieved through whole-genome sequencing of the wild-type strain, ATCC 20868. researchgate.netnih.gov This genomics-driven approach was pivotal, as previous attempts to clone the responsible genes had been unsuccessful. nih.gov

The pneumocandin biosynthetic gene cluster is notably organized and autonomous, spanning approximately 66 kilobases. nih.govacs.org It houses the core genes for a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS), which are arranged in tandem. nih.govresearchgate.net In addition to these core synthases, the cluster contains genes for two cytochrome P450 monooxygenases, seven other modifying enzymes, and the genes required for the synthesis of L-homotyrosine, a key component of the peptide core. nih.govresearchgate.netnih.gov The high degree of organization within this cluster provides a clear genetic roadmap for understanding and potentially engineering the production of pneumocandin derivatives. nih.govresearchgate.netnih.gov

Enzymatic Machinery in Pneumocandin Biosynthesis

The synthesis of the complex pneumocandin molecule is a multi-step process orchestrated by a suite of specialized enzymes. This enzymatic machinery is responsible for assembling the cyclic hexapeptide core and elaborating it with a unique acyl side chain.

Role of Nonribosomal Peptide Synthetase (NRPS) in Hexapeptide Assembly (e.g., GLNRPS4)

The backbone of the pneumocandin molecule is a cyclic hexapeptide assembled by a large, multimodular enzyme known as a nonribosomal peptide synthetase (NRPS), specifically GLNRPS4. nih.govasm.org NRPSs are enzymatic assembly lines that activate and link amino acid monomers in a specific sequence without the use of ribosomes. mdpi.com

Gene disruption studies have unequivocally confirmed the essential role of GLNRPS4 in pneumocandin production. nih.govresearchgate.netnih.gov Mutants in which the GLNRPS4 gene is disrupted are unable to produce pneumocandins. nih.govresearchgate.netnih.gov The GLNRPS4 enzyme is predicted to have six adenylation domains, corresponding to the six amino acid residues of the hexapeptide core. researchgate.net The final condensation domain of GLNRPS4 is proposed to be responsible for the cyclization of the linear peptide to form the final hexapeptide ring. uniprot.orguniprot.org

The amino acid building blocks for the hexapeptide include several non-proteinogenic and hydroxylated residues, such as 4R,5R-dihydroxy-L-ornithine, 3S-hydroxyl-4S-methyl-L-proline, 3S-hydroxyl-L-proline, 4R-hydroxyl-L-proline, 3S,4S-dihydroxy-L-homotyrosine, and 3R-hydroxyl-L-glutamine. asm.org

Function of Polyketide Synthase (PKS) in Acyl Side Chain Elaboration (e.g., GLPKS4)

The lipophilic side chain of pneumocandins, a 10,12-dimethylmyristoyl moiety, is synthesized by a dedicated highly reducing polyketide synthase (PKS) encoded by the GLPKS4 gene. nih.govasm.orguniprot.org Unlike some other lipopeptides where the fatty acid side chain is derived from general fatty acid metabolism, pneumocandins utilize a dedicated PKS for this purpose. asm.org

The critical function of GLPKS4 has been demonstrated through gene knockout experiments. Strains with a disrupted GLPKS4 gene lose the ability to produce pneumocandins, confirming its central role in synthesizing the lipid tail. nih.govresearchgate.netnih.gov The GLPKS4 enzyme works in concert with other enzymes to produce the 10R,12S-dimethylmyristic acid that is ultimately attached to the hexapeptide core. asm.orguniprot.orguniprot.org

Lipoinitiation Reaction Catalyzed by Acyl AMP-Ligase (e.g., GLligase)

The process of attaching the polyketide-derived side chain to the NRPS assembly line is a crucial step known as lipoinitiation. acs.org In pneumocandin biosynthesis, this reaction is catalyzed by an acyl-AMP ligase, encoded by the GLligase gene. uniprot.orguniprot.orgacs.org This enzyme activates the 10R,12S-dimethylmyristic acid synthesized by GLPKS4 and transfers it to the first thiolation domain of the GLNRPS4 enzyme. uniprot.orguniprot.org This initiates the process of peptide chain elongation. uniprot.orguniprot.org

The mechanism involves the GLligase activating the fatty acid in an AMP-dependent manner. acs.org This is in contrast to some other fungal lipopeptide pathways that utilize an acyl-CoA ligase for this step. acs.orgnih.gov The specificity of GLligase has been explored through mutasynthesis experiments, which have shown that it can accept and transfer alternative C14, C115, and C16 acyl side chains to the NRPS, opening avenues for the engineered biosynthesis of novel pneumocandin analogues. acs.org

Involvement of Thioesterases in Side Chain Synthesis (e.g., GLHYD)

A putative type II thioesterase, encoded by the GLHYD gene, plays a critical role in the efficient synthesis of the polyketide side chain. acs.orgnih.gov This enzyme is thought to interact exclusively with the GLPKS4 to ensure the proper turnover and release of the newly synthesized polyketide. uniprot.orguniprot.org Disruption of the GLHYD gene significantly impairs the production of pneumocandins, indicating its importance for maintaining normal levels of the final product. acs.org Overexpression of GLHYD has been shown to be a strategy for increasing the yield of pneumocandin B₀. doaj.orgresearchgate.net

Post-Synthetic Modifications and Tailoring Enzymes of Pneumocandin

Following the assembly of the acylated cyclic hexapeptide, the pneumocandin molecule undergoes a series of post-synthetic modifications, primarily hydroxylations, to reach its final, biologically active form. These reactions are carried out by a suite of tailoring enzymes encoded within the biosynthetic gene cluster. acs.orgacs.org

The pneumocandin gene cluster contains two cytochrome P450 monooxygenase genes (GLP450-1 and GLP450-2) and four non-heme mononuclear iron oxygenase genes (GLOXY1, GLOXY2, GLOXY3, and GLOXY4). acs.orgacs.orgnih.gov These enzymes are responsible for the specific hydroxylations of the amino acid residues within the hexapeptide core. acs.orgacs.org

For instance, GLOXY4, a nonheme iron, α-ketoglutarate-dependent oxygenase, is involved in the cyclization of L-leucine (B1674790) to form 4S-methyl-L-proline. asm.org Disruption of this gene leads to the exclusive production of pneumocandin B₀, which lacks the 4-methylproline residue. asm.org Other oxygenases, like GLOXY2 (also known as GloF), are responsible for hydroxylating proline to generate both trans-4- and trans-3-hydroxyproline. researchgate.net The cytochrome P450 enzymes, GLP450-1 and GLP450-2, are predicted to be responsible for the hydroxylation of other amino acid residues. acs.orgacs.org Insertional inactivation of these tailoring enzyme genes has led to the generation of numerous pneumocandin analogues with altered hydroxylation patterns, providing valuable insights into the structure-activity relationships of these antifungal compounds. acs.orgnih.gov

Hydroxylation Reactions Mediated by Oxygenases (e.g., Cytochrome P450 Monooxygenases like GLP450-1, GLP450-2; Nonheme Mononuclear Iron Oxygenases like GLOXY1, GLOXY3, GLOXY4)

The pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis is equipped with a suite of oxygenase enzymes that perform precise hydroxylations on the hexapeptide core. researchgate.netacs.orgnih.govpatsnap.com This enzymatic machinery includes two cytochrome P450 (CYP) monooxygenases and four nonheme, α-ketoglutarate-dependent iron oxygenases, each with a specific role in tailoring the final molecule. researchgate.netnih.govpatsnap.com

The cytochrome P450 enzymes, GLP450-1 (gloP) and GLP450-2 (gloO), are responsible for key hydroxylation events. uniprot.org GLP450-1 catalyzes the C-4 hydroxylation of the 3-hydroxy-L-homotyrosine residue, while GLP450-2 is responsible for the dihydroxylation of the L-ornithine residue at positions C-4 and C-5. uniprot.org

The nonheme mononuclear iron oxygenases (designated GLOXY) carry out other critical modifications:

GLOXY1 (gloM) hydroxylates the L-homotyrosine residue at the C-3 position. uniprot.org

GLOXY3 (gloE) is believed to hydroxylate L-glutamine to form 3R-hydroxy-L-glutamine. uniprot.orgasm.org

GLOXY4 (gloC) plays a unique role in the biosynthesis of pneumocandin A0 by cyclizing L-leucine to form 4S-methyl-L-proline, a precursor to the final 3S-hydroxy-4S-methyl-L-proline residue. uniprot.orgnih.gov Disruption of the GLOXY4 gene eliminates the production of pneumocandin A0, leading to the exclusive synthesis of pneumocandin B0. nih.gov

Genetic inactivation experiments have confirmed the functions of these enzymes. Mutants lacking GLP450-1, GLP450-2, and GLOXY1 produce pneumocandin analogues that are missing hydroxyl groups at the expected positions on the ornithine and homotyrosine residues. researchgate.netacs.orgnih.gov

| Enzyme (Gene) | Enzyme Type | Function in Pneumocandin Biosynthesis | Reference |

|---|---|---|---|

| GLP450-1 (gloP) | Cytochrome P450 Monooxygenase | Catalyzes C-4 hydroxylation of the 3-hydroxy-L-homotyrosine residue. | uniprot.org |

| GLP450-2 (gloO) | Cytochrome P450 Monooxygenase | Performs C-4 and C-5 dihydroxylation of the L-ornithine residue. | uniprot.org |

| GLOXY1 (gloM) | Nonheme Iron Oxygenase | Catalyzes C-3 hydroxylation of the L-homotyrosine residue. | uniprot.org |

| GLOXY3 (gloE) | Nonheme Iron Oxygenase | Presumed to hydroxylate L-glutamine to form 3R-hydroxy-L-glutamine. | uniprot.orgasm.org |

| GLOXY4 (gloC) | Nonheme Iron Oxygenase | Cyclizes L-leucine to form the 4S-methyl-L-proline precursor for pneumocandin A0. | uniprot.orgnih.gov |

Specific Proline Hydroxylases in Pneumocandin Peptide Modification (e.g., GloF, HytE)

The pneumocandin structure features three distinct proline derivatives: 4R-hydroxy-L-proline, 3S-hydroxy-L-proline, and, in pneumocandin A0, 3S-hydroxy-4S-methyl-L-proline. asm.org Remarkably, the biosynthesis of all three hydroxyproline (B1673980) building blocks is accomplished by a single, versatile enzyme: GloF. researchgate.netnih.govnih.gov

GloF (identified as GLOXY2) is an α-ketoglutarate/Fe(II)-dependent proline hydroxylase found in the pneumocandin biosynthetic gene cluster. uniprot.orgnih.govmdpi.com This enzyme exhibits unusual catalytic promiscuity. In vitro, GloF converts free L-proline into a mixture of trans-4-hydroxyproline and trans-3-hydroxyproline, in an approximate 8:1 ratio, which aligns with the relative production of pneumocandins A0 and B0 by the wild-type fungus. nih.govnih.gov Furthermore, GloF also catalyzes the hydroxylation of trans-4-methyl-L-proline (derived from leucine (B10760876) via GLOXY4) to generate the trans-3-hydroxy-4-methylproline required for pneumocandin A0. researchgate.netnih.gov

An analogous enzyme, HytE, has been identified in the echinocandin B biosynthetic cluster of Aspergillus pachycristatus, where it also functions as a proline hydroxylase. mdpi.comresearchgate.netresearchgate.net

| Enzyme | Organism | Enzyme Type | Function | Reference |

|---|---|---|---|---|

| GloF (GLOXY2) | Glarea lozoyensis | α-KG-dependent Proline Hydroxylase | Generates trans-4-hydroxyproline, trans-3-hydroxyproline, and trans-3-hydroxy-4-methylproline. | uniprot.orgresearchgate.netnih.gov |

| HytE | Aspergillus pachycristatus | α-KG-dependent Proline Hydroxylase | Hydroxylates proline in echinocandin B biosynthesis. | mdpi.comresearchgate.net |

Precursor Amino Acid Integration in Pneumocandin Biosynthesis

The hexapeptide core of pneumocandins is assembled by a nonribosomal peptide synthetase (NRPS) from a combination of proteinogenic and nonproteinogenic amino acids. nih.govasm.org The creation of these unusual building blocks is a key feature of the biosynthetic pathway.

Derivation and Incorporation of Nonproteinogenic Amino Acids (e.g., L-ornithine, L-threonine, L-glutamine, L-proline, L-leucine derivatives)

The mature pneumocandin hexapeptide is rich in hydroxylated amino acid residues that are not found in primary metabolism. nih.govasm.org These residues are synthesized from common amino acid precursors through the action of the tailoring enzymes described previously.

Dihydroxy-L-ornithine : The standard amino acid L-ornithine is the initial building block, which is later dihydroxylated at the C-4 and C-5 positions by the enzyme GLP450-2. uniprot.org

Hydroxy-L-glutamine : L-glutamine is hydroxylated, likely by the oxygenase GLOXY3, to form 3R-hydroxy-L-glutamine. uniprot.orgasm.org

Hydroxy-L-prolines : L-proline serves as the precursor for two different residues. The single enzyme GloF (GLOXY2) hydroxylates it to create both 4R-hydroxy-L-proline and 3S-hydroxy-L-proline. uniprot.orgnih.gov

Hydroxy-methyl-L-proline : This residue, unique to pneumocandin A0, is derived from L-leucine. The oxygenase GLOXY4 first modifies leucine to form a methylproline intermediate, which is then hydroxylated by GloF to yield 3S-hydroxy-4S-methyl-L-proline. uniprot.orgnih.gov

| Nonproteinogenic Amino Acid | Precursor | Key Biosynthetic Enzyme(s) | Reference |

|---|---|---|---|

| 4R,5R-dihydroxy-L-ornithine | L-ornithine | GLP450-2 | uniprot.org |

| 3R-hydroxy-L-glutamine | L-glutamine | GLOXY3 | uniprot.org |

| 4R-hydroxy-L-proline | L-proline | GloF (GLOXY2) | uniprot.orgnih.gov |

| 3S-hydroxy-L-proline | L-proline | GloF (GLOXY2) | uniprot.orgnih.gov |

| 3S-hydroxy-4S-methyl-L-proline | L-leucine | GLOXY4, GloF (GLOXY2) | uniprot.orgnih.gov |

| 3S,4S-dihydroxy-L-homotyrosine | 4-hydroxyphenylpyruvic acid | GloH, J, I, G, M (GLOXY1), GLP450-1 | uniprot.org |

Biosynthesis of Homotyrosine Residues

A defining feature of the pneumocandin biosynthetic gene cluster is its autonomy in producing its own nonproteinogenic amino acid precursors. nih.gov This is exemplified by the synthesis of the dihydroxylated homotyrosine residue. A set of five contiguous genes—GloH (GLHtyA), GloJ (GLHtyD), GloI (GLHtyC), GloG (GLHtyB), and GloM (GLOXY1)—is located downstream of the main NRPS gene. uniprot.orgnih.gov This sub-cluster works in concert to synthesize 3S-hydroxy-L-homotyrosine from the primary metabolite precursor 4-hydroxyphenylpyruvic acid. uniprot.org The final hydroxylation at the C-4 position to yield the 3S,4S-dihydroxy-L-homotyrosine found in the mature peptide is then carried out by the cytochrome P450 enzyme GLP450-1. uniprot.org

Metabolic Control and Regulation of Pneumocandin Biosynthesis

Identification of Limiting Metabolic Factors (e.g., Acetyl-CoA, NADPH)

Metabolomic studies comparing wild-type and high-producing mutant strains of G. lozoyensis have identified two primary metabolic factors that limit the rate of pneumocandin biosynthesis: Acetyl-CoA and NADPH. researchgate.netchemicalbook.comnih.govoup.com

NADPH : The synthesis of the complex, branched fatty acid side chain is a reductive process that requires a significant supply of reducing power, which is provided by NADPH. researchgate.netfrontiersin.org Key metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP) and the activity of enzymes like malic enzyme and glucose-6-phosphate dehydrogenase (G6PDH), are crucial for regenerating NADPH to fuel fatty acid biosynthesis. chemicalbook.comfrontiersin.org

Optimizing fermentation conditions to enhance the flux through metabolic pathways that generate these two cofactors is a key strategy for improving the industrial yield of pneumocandins. chemicalbook.comnih.gov

Influence of Central Carbon and Amino Acid Metabolism on Yield (e.g., Pyruvate, α-Ketoglutaric Acid, Lactate (B86563), Unsaturated Fatty Acids, γ-Aminobutyric Acid)

The production yield of pneumocandins, including Pneumocandin D0, by the fungus Glarea lozoyensis is intricately linked to the organism's primary metabolic pathways. While most industrial optimization and metabolic research has centered on enhancing the production of Pneumocandin B0, the direct precursor to the antifungal drug caspofungin, the findings are broadly applicable to the biosynthesis of the entire family of pneumocandin compounds. asm.orgthieme-connect.comasm.org Metabolic profiling studies comparing high-yield mutant strains with parent strains have revealed that the efficiency of central carbon and amino acid metabolism is a critical determinant of the final product titer. nih.govoup.com Key limiting factors identified are the intracellular availability of acetyl-CoA and the reducing equivalent NADPH, which serve as fundamental building blocks for the polyketide and non-ribosomal peptide backbone of the molecule. nih.govfrontiersin.orgchemicalbook.com

Pyruvate, α-Ketoglutaric Acid, and Lactate

Pyruvate and lactate are central nodes in glycolysis and fermentation, while α-ketoglutaric acid is a key intermediate in the tricarboxylic acid (TCA) cycle. Metabolomic analyses have shown a direct correlation between the levels of these metabolites and Pneumocandin B0 biosynthesis. nih.govchemicalbook.com Pyruvate, formed from the breakdown of carbon sources like glucose, is a direct precursor to acetyl-CoA, the primary building block for the polyketide side chain of pneumocandins. nih.gov Furthermore, α-ketoglutaric acid serves as an essential co-substrate for the nonheme, α-ketoglutarate-dependent oxygenase enzymes within the pneumocandin biosynthetic gene cluster. asm.orgnih.gov These enzymes are responsible for critical hydroxylation and cyclization steps, such as the formation of various proline derivatives that are incorporated into the hexapeptide core. asm.orgnih.gov For instance, the enzyme GLOXY4, which is involved in the conversion of L-leucine to 4S-methyl-l-proline, is an α-ketoglutarate-dependent oxygenase. asm.orgnih.gov

Unsaturated Fatty Acids

The addition of fatty acids to the fermentation medium has a pronounced effect on pneumocandin production. Research indicates that both the type and saturation of fatty acids significantly influence the final yield. nih.gov Supplementation with certain unsaturated fatty acids has been shown to increase yield more effectively than with saturated fatty acids. nih.gov In one study, adding linoleic acid resulted in a 46.4% increase in Pneumocandin B0 production compared to the control group. nih.gov

The mechanisms for this enhancement are multifaceted. Exogenously supplied fatty acids can be broken down via the β-oxidation pathway to provide additional acetyl-CoA for pneumocandin synthesis. nih.gov Transcriptomic analysis has also shown that fatty acid addition promotes an active pentose phosphate pathway, which increases the supply of NADPH. nih.govresearchgate.net Furthermore, fatty acids can lead to the accumulation of intracellular lipid droplets, which may act as a storage reservoir for the lipophilic pneumocandin molecules, thereby reducing product feedback inhibition and cellular toxicity. nih.govresearchgate.net

Changes in the fatty acid composition of the cell membrane can also enhance permeability, which facilitates the secretion of the final product from the cell and relieves intracellular product inhibition. frontiersin.org An adapted strain of G. lozoyensis showed a 14% increase in membrane permeability and a threefold increase in the pneumocandin secretion ratio, which was linked to changes in its membrane fatty acid composition. frontiersin.org

| Fatty Acid Added | Final Pneumocandin B0 Yield (mg/L) | Percentage Increase vs. Control |

|---|---|---|

| Linoleic Acid | 2691.56 | 46.5% |

| Palmitic Acid | 2444.64 | 33.1% |

| Stearic Acid | 2259.53 | 22.9% |

| Lauric Acid | 2234.35 | 21.6% |

| Acetic Acid | 2004.15 | 9.1% |

| Sodium Oleate | 1904.83 | 3.7% |

| Control (No Addition) | 1837.33 | N/A |

Data sourced from a study on the effects of fatty acids on pneumocandin B0 production. nih.gov The table demonstrates that long-chain unsaturated and saturated fatty acids generally result in a higher yield compared to short-chain fatty acids or the control.

γ-Aminobutyric Acid (GABA)

Metabolomic profiling has identified γ-aminobutyric acid (GABA) as another metabolite that plays an important, previously unreported role in Pneumocandin B0 biosynthesis and the growth of G. lozoyensis. nih.govoup.comchemicalbook.comresearchgate.net GABA is a non-protein amino acid that primarily functions as an inhibitory neurotransmitter in mammals. clevelandclinic.org In microorganisms and plants, it is involved in various physiological processes, including stress response. frontiersin.org In the context of G. lozoyensis, while its precise regulatory mechanism on pneumocandin production is still being elucidated, its identification as a key correlated metabolite underscores the complex interplay between different metabolic pathways. nih.gov The GABA shunt can connect the TCA cycle with amino acid metabolism, potentially influencing the pool of precursors available for secondary metabolite synthesis. frontiersin.org

| Parameter | Starting Strain (ALE0) | Evolved Strain (ALE50) | Change |

|---|---|---|---|

| Pneumocandin B0 Yield (g/L) | - | 2.131 | +32% vs. ALE0 |

| Membrane Permeability | - | - | +14% in ALE50 |

| Intracellular Acetyl-CoA Conc. | Lower | Higher | Increased in ALE50 |

| Intracellular Unsaturated Fatty Acids (mg/g DCW) | 7.72 | 10.38 | +34.5% |

| ACL Enzyme Activity | Lower | Higher | Increased in ALE50 |

| ICDH Enzyme Activity | Higher | Lower | -17% in ALE50 |

Data adapted from a study using adaptive laboratory evolution (ALE) to improve production. frontiersin.org The evolved strain (ALE50) showed enhanced pneumocandin yield linked to increased membrane permeability, higher concentrations of the precursor acetyl-CoA, and shifts in key enzyme activities. ACL (ATP-citrate lyase) helps generate acetyl-CoA, while lower ICDH (isocitrate dehydrogenase) activity suggests more carbon is diverted towards pneumocandin synthesis instead of proceeding through the TCA cycle.

Molecular Mechanism of Action of Pneumocandin

Inhibition of Fungal Cell Wall Biogenesis

The primary mode of action for Pneumocandin D0 is the disruption of fungal cell wall biogenesis. acs.orgresearchgate.netresearchgate.net The fungal cell wall is a complex and dynamic structure crucial for maintaining cellular integrity, protecting against osmotic stress, and facilitating interactions with the environment. mdpi.com A key structural component of the cell wall in many pathogenic fungi is β-(1,3)-D-glucan, a glucose polymer that forms a fibrillar network providing rigidity. toku-e.comnih.govnih.gov

Pneumocandin D0 and other echinocandins potently interrupt the synthesis of this essential polymer. wikipedia.orgnih.govchemicalbook.com By preventing the formation of β-(1,3)-D-glucan, the compound effectively halts the construction and repair of the cell wall. oup.comnih.gov This inhibition is particularly damaging in areas of active cell growth and division, such as the hyphal tips in filamentous fungi and budding sites in yeasts, where cell wall synthesis is most active. drfungus.orgasm.org The result is a structurally compromised and weakened cell wall. nih.gov

Specific Target Enzyme: β-(1,3)-D-Glucan Synthase Complex

The precise molecular target of Pneumocandin D0 is the enzyme complex β-(1,3)-D-glucan synthase (EC 2.4.1.34). nih.govoup.comresearchgate.net This enzyme, located in the fungal plasma membrane, catalyzes the polymerization of UDP-glucose into linear chains of β-(1,3)-D-glucan, which are then extruded into the periplasmic space for incorporation into the cell wall. nih.govresearchgate.net

Research on echinocandins has established that they act as non-competitive inhibitors of this enzyme complex. acs.orgresearchgate.netnih.gov This means the inhibitor does not bind to the active site of the enzyme where the substrate (UDP-glucose) binds, but to a different site. nih.gov This binding event alters the enzyme's conformation, preventing it from effectively synthesizing the glucan polymer. asm.org The β-(1,3)-D-glucan synthase complex consists of at least two subunits: a catalytic subunit, known as Fks1p, and a GTP-binding regulatory subunit, Rho1p. nih.gov The Fks1p subunit is the direct target of the echinocandin class of antifungals. nih.govnih.gov

Cellular Consequences of β-(1,3)-D-Glucan Synthase Inhibition

The inhibition of β-(1,3)-D-glucan synthesis leads to a cascade of detrimental cellular events for the fungus. nih.gov The depletion of this crucial structural polymer results in a severely weakened cell wall that can no longer withstand internal turgor pressure. mdpi.comfrontiersin.org This leads to osmotic instability, causing the cell to swell and eventually rupture, a process known as cell lysis. nih.govnih.gov This fungicidal effect is most pronounced against Candida species. drfungus.org

In filamentous fungi like Aspergillus, which are less susceptible to complete lysis, exposure to pneumocandins causes distinct morphological aberrations. asm.org Instead of normal polarized growth, hyphae become swollen and highly branched, and germ tubes appear abnormally distended. asm.org These changes are indicative of severe cell wall stress and disorganization at the growing hyphal tips, ultimately inhibiting the fungus's ability to grow and invade host tissues. drfungus.orgasm.org

Spectrum of Antifungal Activity and Fungal Targets of Pneumocandin

Efficacy against Candida Species (including Azole-Resistant Phenotypes)

Pneumocandins, including their derivatives, have demonstrated significant in vitro activity against a broad range of Candida species. nih.govnih.gov This efficacy extends to strains that have developed resistance to azole antifungal agents, a growing concern in clinical settings. nih.govnih.govmdpi.com The fungicidal activity of these compounds against Candida makes them a valuable therapeutic option. semanticscholar.org

Pneumocandin D₀ and its analogs exhibit potent activity against Candida albicans, one of the most common fungal pathogens. nih.gov The mechanism of action involves the inhibition of (1,3)-β-D-glucan synthase, a critical enzyme for maintaining the integrity of the fungal cell wall. caymanchem.com This disruption leads to osmotic instability and cell lysis. newdarin.com Semisynthetic derivatives have shown excellent activity against both azole-susceptible and azole-resistant isolates of C. albicans. nih.govnih.gov

In Vitro Activity of Pneumocandin Analogs against Candida albicans

| Compound | MIC Range (µg/mL) | Reference |

|---|---|---|

| L-733,560 | ≤0.015 - 0.06 | nih.gov |

| L-743,872 | 0.015 - 0.06 | nih.gov |

The antifungal activity of pneumocandins extends to other clinically significant Candida species. Derivatives have demonstrated potent in vitro activity against Candida glabrata (now known as Nakaseomyces glabrata), Candida tropicalis, and Candida krusei (Pichia kudriavzevii). nih.govnih.govwho.int Notably, this includes strains that exhibit resistance to azole antifungals. nih.gov While generally effective, some studies have indicated that C. krusei may show slightly less susceptibility compared to other Candida species. nih.govnih.gov

In Vitro Activity of Pneumocandin Analogs against Non-albicans Candida Species

| Compound | Species | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| L-733,560 | C. glabrata | 0.03 - 0.25 | nih.gov |

| C. krusei | 0.12 - 1.0 | ||

| C. tropicalis | ≤0.015 - 0.12 | ||

| L-743,872 | C. glabrata | 0.03 - 0.25 | nih.gov |

| C. krusei | 0.25 - 1.0 | ||

| C. tropicalis | 0.03 - 0.12 |

Activity against Aspergillus Species (e.g., Aspergillus fumigatus)

Pneumocandins have shown significant activity against various Aspergillus species, including the most common pathogen, Aspergillus fumigatus. nih.govnih.gov The in vitro activity of pneumocandin derivatives has been demonstrated to be potent, often exceeding that of other antifungal agents like itraconazole (B105839) and amphotericin B. nih.gov Unlike their fungicidal effect on Candida, echinocandins typically exhibit fungistatic activity against Aspergillus. semanticscholar.orgresearchgate.net Animal models of pulmonary aspergillosis have shown that pneumocandins are highly effective in improving survival rates. nih.gov

In Vitro Activity of a Pneumocandin Analog against Aspergillus Species

| Compound | Species | MEC Range (µg/mL) | Reference |

|---|---|---|---|

| LY303,366 | A. fumigatus | 0.015 - 0.125 | nih.gov |

| A. flavus | 0.03 - 0.5 | ||

| A. niger | 0.008 - 0.06 |

MEC: Minimum Effective Concentration

Efficacy against Pneumocystis carinii

Pneumocandin D₀ has been identified as a potent inhibitor of Pneumocystis carinii (now known as Pneumocystis jirovecii). nih.govjst.go.jp In vivo studies in rodent models have demonstrated the significant efficacy of pneumocandins in treating P. carinii pneumonia. asm.orgnih.gov The mechanism of action is the inhibition of β-(1,3)-D-glucan synthesis, a vital component of the cystic form of P. jirovecii. semanticscholar.orgspandidos-publications.com Semisynthetic analogs have been developed that show even greater potency against this organism than the parent compounds. asm.orgnih.gov While clinical data in humans is more limited, animal models and case reports suggest a promising role for echinocandins in the management of P. jirovecii pneumonia. spandidos-publications.comoup.comnih.gov

Activity Profile against Other Clinically Relevant Molds

The antifungal spectrum of pneumocandins extends to a variety of other clinically important molds. A semisynthetic pneumocandin, L-743,872, exhibited in vitro antifungal activity against several molds. asm.org

In Vitro Activity of L-743,872 against Various Molds

| Fungus | MIC Range (µg/mL) | Reference |

|---|---|---|

| Alternaria sp. | ≤0.09 | asm.org |

| Curvularia lunata | ≤0.09 - 0.19 | |

| Exophiala jeanselmei | ≤0.09 - 0.78 | |

| Fonsecaea pedrosoi | ≤0.09 | |

| Paecilomyces variotii | ≤0.09 - 0.39 | |

| Scedosporium apiospermum | 0.78 - 3.12 |

Fungal Pathogens Exhibiting Reduced Susceptibility or Intrinsic Resistance to Pneumocandin

Despite their broad spectrum of activity, some fungal pathogens exhibit reduced susceptibility or intrinsic resistance to pneumocandins. This is often due to differences in the target enzyme, (1,3)-β-D-glucan synthase, or other cell wall characteristics.

Cryptococcus neoformans : This encapsulated yeast is generally considered resistant to echinocandins.

Fusarium species : Studies have shown that pneumocandins lack significant in vitro inhibitory activity against Fusarium oxysporum and Fusarium solani. asm.org

Rhizopus arrhizus : This member of the Mucorales order is typically resistant to echinocandins. asm.org

Paecilomyces lilacinus : This mold has demonstrated a lack of significant susceptibility to pneumocandins in vitro. asm.org

Scedosporium prolificans : This opportunistic mold is known to be resistant to many antifungal agents, including pneumocandins. asm.org

Mechanisms of Resistance to Pneumocandin in Fungal Pathogens

Acquired Resistance through Mutations in FKS Genes

The most prevalent mechanism of acquired resistance to pneumocandins involves genetic alterations in the FKS genes. These genes encode the catalytic subunits of β-(1,3)-D-glucan synthase, the very enzyme targeted by this class of antifungal drugs. Mutations in these genes can reduce the enzyme's sensitivity to the drug, thereby diminishing its efficacy.

In many pathogenic fungi, including Candida albicans, the β-(1,3)-D-glucan synthase enzyme is encoded by a family of FKS genes. Resistance to echinocandins in C. albicans is predominantly associated with mutations in the FKS1 gene. nih.gov In other species, such as Candida glabrata, mutations can occur in both FKS1 and its paralog, FKS2. nih.govmdpi.comnih.gov These genes are functionally redundant, meaning the disruption of one can be compensated for by the other. nih.gov However, mutations in one or both can lead to a significant decrease in the antifungal susceptibility of the organism. The presence of these mutations results in an altered enzyme that is less effectively inhibited by pneumocandins, a phenotype that has been linked to clinical treatment failure. oup.com

Specific mutations conferring resistance are frequently found clustered in highly conserved "hot spot" regions within the FKS genes, often referred to as Echinocandin Resistance Regions (EchR). nih.govoup.com In C. albicans, the majority of these mutations are located in two such hot spots within the FKS1 gene. nih.gov These mutations result in single amino acid substitutions that decrease the binding affinity of pneumocandins to the glucan synthase enzyme. One of the most frequently observed and clinically significant substitutions occurs at the serine 645 position of the Fks1 protein in C. albicans. nih.govfungalinfectiontrust.org

The following table details common amino acid substitutions in the Fks1 protein of Candida albicans that are associated with reduced echinocandin susceptibility.

| Amino Acid Position | Original Amino Acid | Substituted Amino Acid |

| Phenylalanine 641 | Phenylalanine (F) | Serine (S) |

| Serine 645 | Serine (S) | Proline (P) |

| Serine 645 | Serine (S) | Tyrosine (Y) |

| Arginine 647 | Arginine (R) | Glycine (G) |

| Proline 649 | Proline (P) | Leucine (B10760876) (L) |

This table is generated based on data from multiple research findings. nih.govnih.gov

Intrinsic Resistance Mechanisms in Specific Fungal Species

Certain fungal species exhibit a natural, or intrinsic, reduced susceptibility to pneumocandins. This is not a result of prior drug exposure but is an inherent trait of the species.

Prominent examples include the Candida parapsilosis species complex and fungi belonging to the order Mucorales. nih.govnih.gov The reduced susceptibility of the C. parapsilosis complex is attributed to a naturally occurring polymorphism in its FKS1 gene. mdpi.comasm.orgresearchgate.netnih.gov This common amino acid substitution (P660A) in the Fks1 protein results in an enzyme that is inherently less sensitive to echinocandins compared to other Candida species. asm.orgresearchgate.net

In contrast, the intrinsic resistance of Mucorales, the causative agents of mucormycosis, is due to a fundamental difference in their cell wall composition. nih.gov The primary target of pneumocandins, β-(1,3)-D-glucan, is not a major structural component of the Mucorales cell wall. biorxiv.org Their cell walls are instead rich in other polysaccharides like chitin (B13524) and chitosan, rendering drugs that inhibit glucan synthesis largely ineffective. nih.gov

Fungal Cellular Responses to Pneumocandin Exposure and Cell Wall Integrity Pathways

Fungi possess sophisticated stress response mechanisms that can be activated upon exposure to cell wall-damaging agents like pneumocandins. The Cell Wall Integrity (CWI) pathway is a key signaling cascade that senses cell wall stress and orchestrates a compensatory response. nih.govresearchgate.netmdpi.comfrontiersin.org

When fungi are exposed to pneumocandins, the inhibition of β-(1,3)-D-glucan synthesis triggers the CWI pathway. nih.govresearchgate.net A primary outcome of this activation is an increase in the synthesis of chitin, another vital structural polysaccharide in the fungal cell wall. nih.govelsevierpure.com This compensatory chitin production helps to reinforce the weakened cell wall, allowing the fungus to tolerate the drug's effects to a certain degree. This adaptive response is a crucial survival strategy for fungal cells under pneumocandin-induced stress. nih.gov

Generation and Evaluation of Pneumocandin Analogues and Derivatives

Semisynthetic Derivatization from Natural Pneumocandin Compounds

The chemical modification of pneumocandins isolated from fermentation has proven to be a fruitful strategy for developing potent antifungal drugs. The primary starting material for these efforts is Pneumocandin B0, a naturally occurring lipopeptide produced by the fungus Glarea lozoyensis. wikipedia.orgnih.gov

Caspofungin from Pneumocandin B0

Caspofungin, the first approved drug in the echinocandin class, is a semisynthetic derivative of Pneumocandin B0. wikipedia.orgnih.gov The synthesis of Caspofungin from its natural precursor is a multi-step process. A key transformation involves the modification of the glutamine residue of Pneumocandin B0. This process includes a stereoselective formation of a phenylthioaminal, a chemoselective borane (B79455) reduction of a primary amide, and a stereoselective substitution with ethylenediamine. researchgate.net This chemical alteration enhances the compound's properties, leading to a clinically valuable antifungal agent for treating invasive fungal infections. wikipedia.orgresearchgate.net

Other Semisynthetic Derivatives

Further research into the chemical modification of Pneumocandin B0 has yielded several other promising analogues, including L-733,560, L-705589, L-731373, and L-743,872 (also known as MK-0991). nih.govnih.govnih.govnih.gov

L-733,560, L-705589, and L-731373 : These compounds are water-soluble semisynthetic derivatives of Pneumocandin B0. nih.govnih.gov L-733,560, a hybrid of L-705589 and L-731373, demonstrated significantly increased potency and a broader antifungal spectrum compared to the parent compound. nih.govnih.gov This enhanced activity is attributed to a more potent inhibition of the fungal enzyme 1,3-β-D-glucan synthase. nih.gov In preclinical studies, these compounds, particularly L-733,560, showed efficacy in mouse models of disseminated aspergillosis and candidiasis. nih.gov

L-743,872 (MK-0991) : This semisynthetic pneumocandin also exhibited potent antifungal activity. nih.govnih.gov It was found to be approximately 14 times more potent than Pneumocandin B0 against Pneumocystis carinii. nih.gov L-743,872 demonstrated excellent activity against various azole-susceptible and -resistant Candida species. nih.gov

| Compound | Precursor | Key Modification(s) | Notable Improvement(s) |

| Caspofungin | Pneumocandin B0 | Modification of the glutamine residue via amination. researchgate.netnih.gov | First clinically approved echinocandin. wikipedia.org |

| L-733,560 | Pneumocandin B0 | Addition of an aminoethyl ether at the hemiaminal and modification of the glutamine residue. nih.gov | Intrinsic water solubility, increased potency, broader antifungal spectrum. nih.govnih.gov |

| L-743,872 (MK-0991) | Pneumocandin B0 | Synthetic chemical modifications to the parent structure. nih.gov | Significantly increased potency against Pneumocystis carinii and broad anti-Candida activity. nih.govnih.gov |

Genetic Engineering Strategies for Novel Pneumocandin Analogues

Advances in molecular biology have enabled the direct manipulation of the pneumocandin biosynthetic gene cluster in G. lozoyensis. These genetic engineering approaches offer powerful tools for generating novel analogues that are difficult to access through chemical synthesis.

The pneumocandin biosynthetic pathway involves several "tailoring" enzymes, such as oxygenases, that modify the core peptide structure. nih.gov By inactivating the genes encoding these enzymes, researchers can generate a variety of new pneumocandin analogues with altered hydroxylation patterns. nih.govresearchgate.net

The pneumocandin biosynthetic cluster contains multiple oxygenase genes, including GLOXY1, GLOXY4, GLP450-1, and GLP450-2. nih.gov Targeted insertional inactivation of these genes has led to the production of numerous analogues. For example, disruption of GLOXY4, which is involved in the formation of 4S-methyl-L-proline, results in the exclusive production of Pneumocandin B0 by abolishing the production of the byproduct Pneumocandin A0. nih.govasm.org

Systematic inactivation of GLOXY1, GLP450-1, and GLP450-2 generated a library of 13 different pneumocandin analogues. nih.govresearchgate.net These new compounds lacked one, two, three, or four hydroxyl groups on the 4R,5R-dihydroxy-ornithine and 3S,4S-dihydroxy-homotyrosine residues of the parent hexapeptide. nih.gov This approach provided a unique opportunity to study the role of specific hydroxyl groups in antifungal activity. researchgate.net

Mutasynthesis is a technique that combines genetic manipulation with precursor-directed biosynthesis. This strategy has been successfully applied to diversify the acyl side chain of pneumocandins. nih.govacs.org The process begins with the disruption of a gene essential for the biosynthesis of the natural side chain. For pneumocandins, the target is often the polyketide synthase gene, GLPKS4, which is responsible for synthesizing the 10R,12S-dimethylmyristoyl side chain. nih.govnih.gov

Once the native side chain synthesis is blocked, the mutant strain is fed with various fatty acid analogues. The biosynthetic machinery, specifically the acyl-AMP ligase (GLligase), then incorporates these exogenous precursors to create novel pneumocandin congeners with modified acyl side chains. nih.govacs.orgnih.gov Using this method, researchers have successfully generated new pneumocandins with straight C14, C15, and C16 acyl side chains by feeding the corresponding fatty acids to a GLPKS4 disruption mutant. acs.orgnih.govduke.edu

Structure-Activity Relationship (SAR) Studies of Pneumocandin Analogues

The generation of diverse pneumocandin analogues through both semisynthesis and genetic engineering provides a valuable platform for conducting structure-activity relationship (SAR) studies. These studies are critical for understanding how specific structural modifications influence antifungal potency.

Studies on the analogues generated by inactivating tailoring oxygenases have revealed important insights into the role of hydroxylation. nih.govresearchgate.net The library of 13 analogues with varying degrees of hydroxylation on the peptide core allowed for a side-by-side comparison of their antifungal activities. researchgate.net All of these engineered lipopeptides showed potent antifungal activity. nih.gov

Notably, two new metabolites, designated Pneumocandin F and Pneumocandin G, were found to be more potent in vitro against Candida species and Aspergillus fumigatus than the primary natural products, Pneumocandin A0 and B0. nih.govresearchgate.net These findings demonstrate that the specific pattern of hydroxylation on the hexapeptide core is a key determinant of antifungal potency and that removal of certain hydroxyl groups can lead to enhanced activity. researchgate.net

The mutasynthesis experiments have been instrumental in elucidating the relationship between the acyl side chain structure and antifungal efficacy. nih.govacs.org A comprehensive biological evaluation of the new pneumocandin congeners with straight C14, C15, and C16 side chains established a clear SAR. acs.orgnih.gov

One particular compound, a new congener with a modified side chain, exhibited elevated antifungal activity while maintaining a similar hemolytic activity profile to Pneumocandin B0. nih.govacs.org This suggests that modifications to the acyl side chain can enhance antifungal potency without necessarily increasing toxicity. nih.gov The comparison of antifungal activities among pneumocandins with different length acyl side chains has demonstrated the potential for further engineering of new echinocandin analogues by manipulating this part of the molecule. nih.govacs.orgnih.gov

| Modification Strategy | Target | Resulting Structural Change | Impact on Antifungal Activity |

| Tailoring Enzyme Inactivation | Oxygenase genes (GLOXY1, GLP450-1, etc.). nih.gov | Altered hydroxylation patterns on the hexapeptide core. nih.gov | Generation of analogues (e.g., Pneumocandins F and G) with increased potency against Candida and Aspergillus species. nih.govresearchgate.net |

| Mutasynthesis | Polyketide synthase gene (GLPKS4). nih.gov | Replacement of the native dimethylmyristoyl side chain with alternative acyl groups (e.g., C14, C15, C16 straight chains). acs.orgnih.gov | Creation of new congeners with elevated antifungal activity. nih.govacs.org |

Advancements in Production Enhancement and Bioprocess Engineering for Pneumocandin

Classical Mutagenesis Approaches for Strain Improvement (e.g., Nitrosoguanidine, Gamma-Ray, UV, ARTP Mutagenesis)

Classical or random mutagenesis has been a cornerstone of strain improvement programs for decades, leading to the development of high-yielding industrial strains of Glarea lozoyensis. These methods introduce random mutations throughout the genome, and subsequent screening identifies mutants with desired phenotypes, such as increased product titer or altered product profiles.

Nitrosoguanidine (NTG) , a chemical mutagen, has been effectively used. For instance, the industrial strain G. lozoyensis ATCC 74030, a significant producer of Pneumocandin B0, was developed through chemical mutagenesis from the wild-type strain ATCC 20868. nih.gov This process resulted in a 13-fold increase in Pneumocandin B0 yield, from 18 µg/mL to 241 µg/mL. nih.gov Further mutagenesis of strain ATCC 20957 with NTG, coupled with protoplast regeneration, led to the isolation of a high-yielding mutant strain, CGMCC 2933, noted for its stable genetic and production properties. google.com

Physical mutagens such as ultraviolet (UV) radiation and gamma-rays have also been employed. One study subjected the Filamentous fungus SIPI 2776 strain to a combination of mutagens including NTG, ⁶⁰Co gamma-rays, and UV, which resulted in the mutant strain 11-γ-12 with a Pneumocandin B0 yield of 1.48 g/L in shake flasks. cjph.com.cn

A more recent and highly efficient mutagenesis tool is Atmospheric and Room Temperature Plasma (ARTP) . ARTP generates plasma jets that can induce DNA damage and increase mutation rates, often with greater efficiency and safety than traditional methods. d-nb.inforesearchgate.netresearchgate.net ARTP has been successfully used to mutate protoplasts of G. lozoyensis ATCC 74030. tandfonline.comtandfonline.com This approach led to the isolation of mutant strain G. lozoyensis Q1, which showed a 1.39-fold increase in Pneumocandin B0 production, reaching 1134 mg/L compared to the parent strain's 810 mg/L. tandfonline.comnih.gov The combination of ARTP mutagenesis with medium optimization further boosted the final concentration to 1873 mg/L. tandfonline.comnih.gov

| Mutagenesis Method | Parent Strain | Resulting Mutant Strain | Key Improvement | Reference |

| Chemical (unspecified) | G. lozoyensis ATCC 20868 | G. lozoyensis ATCC 74030 | 13-fold increase in Pneumocandin B0 yield (to 241 µg/mL) | nih.gov |

| Nitrosoguanidine (NTG) & Protoplasting | G. lozoyensis ATCC 20957 | CGMCC 2933 | High-yield, stable production of Pneumocandin B0 | google.com |

| NTG, ⁶⁰Co Gamma-Ray, UV | Filamentous fungus SIPI 2776 | 11-γ-12 | Pneumocandin B0 yield of 1.48 g/L | cjph.com.cn |

| ARTP on Protoplasts | G. lozoyensis ATCC 74030 | G. lozoyensis Q1 | 1.39-fold increase in Pneumocandin B0 yield (to 1134 mg/L) | tandfonline.comnih.gov |

Genetic Engineering of Producer Strains for Optimized Pneumocandin Production (e.g., Exclusive Pneumocandin B0 Production via GLOXY4 disruption)

While classical mutagenesis is effective, it is a random process. The elucidation of the pneumocandin biosynthetic gene cluster paved the way for rational genetic engineering to optimize production in a targeted manner. nih.gov A pivotal achievement in this area was the engineering of G. lozoyensis for the exclusive production of Pneumocandin B0. nih.govasm.orgresearchgate.net

In wild-type strains, Pneumocandin B0 is a minor product compared to the more abundant Pneumocandin A0, with a typical A0:B0 ratio of 7:1. nih.gov The two molecules differ at position 6 of the hexapeptide core: Pneumocandin B0 contains a 3S-hydroxyl-l-proline, while Pneumocandin A0 has a 3S-hydroxyl-4S-methyl-l-proline. This structural similarity complicates downstream purification. nih.govacs.org

Research identified the gene GLOXY4 , which encodes a nonheme, α-ketoglutarate-dependent oxygenase responsible for the l-leucine (B1674790) cyclization to form the 4S-methyl-l-proline residue unique to Pneumocandin A0. nih.govasm.orgnih.gov By disrupting the GLOXY4 gene using Agrobacterium tumefaciens-mediated transformation, researchers successfully blocked the biosynthesis of Pneumocandin A0. nih.gov In the absence of its preferred substrate, the non-ribosomal peptide synthetase (GLNRPS4) incorporates 3S-hydroxyl-l-proline exclusively, leading to the sole production of Pneumocandin B0. nih.govresearchgate.net This single genetic modification not only eliminated the major impurity but also increased the titer of Pneumocandin B0 by 9.5-fold compared to the wild-type strain. nih.gov

Retrospective analysis of the chemically-mutated industrial strain G. lozoyensis ATCC 74030 revealed that its B0-exclusive phenotype was due to two amino acid mutations in the GLOXY4 gene, which disrupted its function. nih.govnih.gov This finding validated the genetic engineering approach and demonstrated how classical mutagenesis can inadvertently lead to specific, beneficial gene modifications.

Adaptive Laboratory Evolution (ALE) for Enhanced Biosynthetic Productivity

Adaptive Laboratory Evolution (ALE) is a powerful technique for strain improvement that harnesses the power of natural selection under defined laboratory conditions. nih.gov It has been successfully applied to G. lozoyensis to enhance Pneumocandin B0 production by overcoming feedback inhibition, a common limitation where the accumulation of the final product inside the cell slows down its own biosynthesis. nih.govfrontiersin.orgnih.gov

In one key study, G. lozoyensis was subjected to 50 cycles of low-temperature ALE. nih.govfrontiersin.org The rationale was that low temperatures can alter cell membrane properties, potentially increasing permeability and facilitating the export of the intracellularly accumulated Pneumocandin B0. nih.govfrontiersin.org The endpoint strain, ALE50, exhibited a 32% increase in Pneumocandin B0 production, reaching a titer of 2131 g/L. frontiersin.orgnih.govresearchgate.net

Analysis of the ALE50 strain revealed significant physiological changes:

Increased Membrane Permeability : The cell membrane permeability of the ALE50 strain increased by 14%, which in turn tripled the secretion ratio of Pneumocandin B0 out of the cell. frontiersin.orgresearchgate.net

Altered Metabolism : The adapted strain showed increased intracellular concentrations of precursors like proline and acetyl-CoA. frontiersin.orgnih.gov

Enhanced Stress Response : The activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) was increased, likely to cope with the stress induced by altered membrane states. frontiersin.orgnih.gov

This work demonstrated that ALE is a promising strategy to relieve intracellular feedback inhibition and shift metabolism towards higher product yield, without direct genetic manipulation of the biosynthetic pathway. nih.govfrontiersin.org

| Strain | Pneumocandin B0 Titer (g/L) | Increase vs. Starting Strain | Key Physiological Change | Reference |

| Starting Strain (ALE0) | ~1614 | N/A | Baseline | frontiersin.org |

| Endpoint Strain (ALE50) | 2131 | 32% | 14% increase in membrane permeability; 3-fold increase in secretion | frontiersin.orgnih.govresearchgate.net |

Protoplast Fusion Techniques for Strain Breeding and Hybridization

Protoplast fusion is a technique that enables the combination of whole genomes from different parental strains, creating hybrid organisms with potentially superior traits. nih.govaidic.it This method involves enzymatically removing the fungal cell wall to create protoplasts, which can then be induced to fuse, allowing for genetic recombination. aidic.it It is particularly useful for creating interspecific or intergeneric hybrids and for combining desirable traits from multiple parent strains that have been improved through different methods. nih.gov

In the context of Pneumocandin B0 production, protoplast fusion has been used to develop improved strains of G. lozoyensis. google.comgoogle.com One patented method describes breeding a high-yield recombinant strain by first creating a mutant library through ion implantation and then performing random fusion of the protoplasts from this library. google.com This multi-step process, involving mutagenesis followed by protoplast fusion and screening, resulted in a genetically stable strain, Glarea lozoyensis Q45, with a high fermentation yield of 6 g/L and fewer by-products. google.com The technique allows for the rapid combination of multiple beneficial mutations that might have arisen in different lineages during a random mutagenesis program. nih.gov

Application of Integrated Omics (Genomics, Metabolomics) for Rational Production Optimization

The advent of high-throughput "omics" technologies has revolutionized strain improvement by providing a systems-level understanding of the producing organism. Integrated analysis of genomics, transcriptomics, proteomics, and metabolomics allows for the identification of specific bottlenecks in biosynthetic pathways and informs rational engineering strategies for targeted optimization. researchgate.netfrontiersin.org

Genomic and metabolomic approaches have been instrumental in improving Pneumocandin biosynthesis. frontiersin.orgresearchgate.net The initial sequencing of the G. lozoyensis genome was a critical first step, enabling the identification of the pneumocandin biosynthetic gene cluster and the functions of key enzymes like GLOXY4. nih.govamazonaws.com

More advanced systems metabolic engineering has been applied to further enhance Pneumocandin B0 production. researchgate.netresearchgate.net In one study, a multi-omics analysis was performed to compare a high-yield strain with a lower-yield strain. This analysis identified several rate-limiting steps and competing pathways. researchgate.net Based on these insights, a combinatorial engineering strategy was implemented:

Overexpression of rate-limiting enzymes : Four key enzymes, including a thioesterase (GLHYD) and two cytochrome P450s (GLP450s), were overexpressed. researchgate.net

Knockout of competing pathways : Two pathways that divert precursors away from pneumocandin synthesis were deleted. researchgate.net

Overexpression of a global regulator : A transcriptional activator (GLHYP) was overexpressed to boost the entire pathway. researchgate.net

This multi-level, rational engineering approach, guided by omics data, resulted in a 108.7% increase in the Pneumocandin B0 titer, reaching 2.63 g/L in shake flasks. researchgate.net This demonstrates the power of integrated omics to systematically identify and address metabolic bottlenecks for dramatic improvements in production.

Future Research Trajectories in Pneumocandin Chemistry and Biology

Discovery and Characterization of Novel Pneumocandin Structures

The future of pneumocandin research heavily relies on the discovery and detailed characterization of novel molecular structures to expand the arsenal (B13267) of antifungal agents. The elucidation of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis has been a critical first step, providing a genetic blueprint for engineering new derivatives. nih.gov Future work is focused on exploring the natural diversity of pneumocandin-producing fungi and leveraging genomic data to predict and isolate previously unknown analogues.

Research efforts are also directed at generating novel structures through targeted genetic manipulation of the known biosynthetic pathway. nih.gov By inactivating specific genes responsible for tailoring reactions, such as hydroxylations, researchers have successfully produced new pneumocandin analogues. For example, the inactivation of specific P450 monooxygenases and other oxygenases has yielded a portfolio of new compounds, some of which exhibit potentially improved antifungal potency. nih.gov These approaches not only create new molecules but also enhance understanding of structure-activity relationships (SAR), guiding the rational design of future antifungal drugs.

One successful strategy has been mutasynthesis, where the gene responsible for producing the natural lipid side chain (GLPKS4) is deleted. duke.edunih.gov Feeding the mutant strain with various fatty acid precursors has led to the production of new pneumocandins with altered side chains. duke.edu This approach yielded several new congeners, including pneumocandin I, which showed elevated antifungal activity compared to the parent compound, Pneumocandin B₀. nih.gov

Table 1: Examples of Genetically Engineered Novel Pneumocandin Analogues

| Method | Target Gene(s) | Precursor Fed (if any) | Resulting Novel Compounds | Key Finding |

|---|---|---|---|---|

| Gene Inactivation | P450s, Oxygenases | N/A | Pneumocandins F & G, others | Generation of 13 analogues, including seven new structures, some with improved potency. nih.gov |

| Mutasynthesis | GLPKS4 (side chain synthase) | Myristic, Pentadecanoic, Palmitic acids | Acrophiarin and four new pneumocandins with straight C14, C15, and C16 side chains. duke.edunih.gov | Demonstrated flexibility of the biosynthetic machinery and produced Pneumocandin I with enhanced antifungal activity. duke.edunih.gov |

Advanced Biocatalysis and Combinatorial Biosynthesis for Engineered Pneumocandins

The generation of "unnatural" or engineered pneumocandins is a major frontier, driven by advanced biocatalysis and combinatorial biosynthesis. mushroomreferences.com Combinatorial biosynthesis involves mixing and matching genes from different biosynthetic pathways to create novel molecules. mushroomreferences.comresearchgate.netnih.gov This strategy holds immense potential for the pneumocandin scaffold, allowing for the incorporation of different amino acids into the hexapeptide core or the attachment of unique acyl side chains. The goal is to produce tailored echinocandins with superior pharmacological properties, such as enhanced efficacy, broader spectrum of activity, or improved solubility. nih.govresearchgate.net

Future research will focus on:

Enzyme Engineering: Modifying the substrate specificity of the core enzymes, the nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS). For instance, altering the adenylation (A) domains of the NRPS could enable the incorporation of non-proteinogenic amino acids into the peptide ring.

Pathway Reconstruction: Assembling hybrid biosynthetic pathways by combining genes from the pneumocandin cluster with those from other echinocandin-producing fungi. researchgate.net This could lead to molecules with novel combinations of peptide cores and lipid tails.

Heterologous Expression: Transferring the pneumocandin biosynthetic gene cluster into a more genetically tractable host organism, facilitating faster and more efficient pathway engineering and production optimization.

These synthetic biology approaches will be crucial for moving beyond the naturally occurring pneumocandins and generating a diverse library of analogues for screening and development. nih.gov The demonstrated flexibility of the acyl-AMP ligase (GLligase) in accepting alternative fatty acid substrates provides a strong foundation for these future engineering efforts. duke.edunih.gov

Elucidation of Remaining Uncharacterized Biosynthetic Steps

While significant progress has been made in mapping the pneumocandin biosynthetic pathway, several steps remain to be fully characterized. duke.edunih.gov A complete understanding of the entire enzymatic cascade is essential for precise metabolic engineering and maximizing the production of desired compounds like Pneumocandin B₀. researchgate.netwikipedia.org

Key areas of ongoing investigation include:

Unidentified Enzymes: The biosynthetic pathway for certain non-proteinogenic amino acids in the pneumocandin core involves enzymes that are still uncharacterized. For example, the reduction of a cyclic imine intermediate to form 4R-methyl-L-proline is catalyzed by an as-yet-unidentified reductase enzyme. researchgate.net

Regulatory Mechanisms: The transcriptional regulation of the pneumocandin gene cluster is not fully understood. Identifying and characterizing specific transcription factors that control the expression of the biosynthetic genes could provide powerful tools for enhancing the production yield of pneumocandin precursors. nih.gov

Recent studies have begun to fill these gaps, for instance by identifying the crucial role of a type II thioesterase (GLHYD) in ensuring the optimal function of the PKS for side chain synthesis. duke.edunih.gov Further research using advanced techniques like CRISPR/Cas9 gene editing will continue to refine the biosynthetic map and uncover the functions of the remaining unknown genes within the cluster. toku-e.com

Strategies to Circumvent Emerging Antifungal Resistance to Pneumocandin Analogues

The clinical utility of echinocandins is threatened by the emergence of antifungal resistance. The predominant mechanism of resistance involves acquired point mutations in the FKS genes, which encode the catalytic subunit of the drug's target, β-(1,3)-D-glucan synthase. researchgate.netresearchgate.net These mutations decrease the sensitivity of the enzyme to the drug. researchgate.net A key future trajectory is the development of strategies to overcome this resistance.

Research is progressing on several fronts:

Rational Drug Design: Creating next-generation pneumocandin analogues that are less susceptible to the effects of FKS mutations. This involves designing molecules that can bind effectively to the mutated glucan synthase enzyme. Recent work has shown that removing certain functional groups from the echinocandin structure can enhance antifungal activity against resistant strains. afwgonline.com

Adjuvant Therapies: Identifying compounds that can restore the susceptibility of resistant strains to echinocandins. Fungi often respond to the cell wall stress induced by echinocandins by activating compensatory pathways, such as the heat shock protein 90 (Hsp90)-calcineurin axis. nih.gov Inhibiting these stress response pathways with adjuvant drugs can potentiate the activity of echinocandins and represents a promising combination therapy approach. nih.gov

Targeting Alternative Pathways: Developing compounds that inhibit other essential fungal processes. While not directly modifying pneumocandins, this approach could provide alternative treatment options for infections caused by echinocandin-resistant strains.

Table 2: Investigational Strategies to Combat Echinocandin Resistance

| Strategy | Approach | Example/Mechanism | Reference |

|---|---|---|---|

| Novel Analogues | Chemical modification of the echinocandin core. | Dehydroxylated derivatives of existing echinocandins show enhanced potency against resistant strains. | afwgonline.com |

| Combination Therapy | Inhibition of fungal stress response pathways. | Using Hsp90 or calcineurin inhibitors as adjuvants to abolish the adaptive stress response and potentiate echinocandin activity. | nih.gov |

| Combination Therapy | Synergistic action with other antifungal classes. | Combining echinocandins with polyenes or azoles to achieve a more potent antifungal effect. | nih.govnih.gov |

Development of Novel Therapeutic Applications beyond Direct Antifungal Action

An exciting and emergent area of research is the exploration of therapeutic applications for pneumocandins and their derivatives that extend beyond their direct fungicidal or fungistatic effects. The interaction between these molecules and the host immune system is a particularly promising avenue.

It is now recognized that the antifungal effect of echinocandins is not solely due to the direct inhibition of glucan synthesis but also involves a significant immunomodulatory effect on the host's immune response. nih.govnih.gov By disrupting the fungal cell wall, echinocandins can unmask β-glucans, which are potent pathogen-associated molecular patterns (PAMPs). This unmasking can enhance the recognition of the fungus by host immune cells, such as neutrophils and macrophages, leading to a more robust and effective anti-fungal immune response.

Future research will aim to:

Characterize the precise mechanisms of this immunomodulatory activity.

Design pneumocandin analogues that optimize this immune-enhancing effect.

Explore the use of echinocandins as adjuvants in antifungal vaccines or as standalone immunotherapies to prime the host immune system against fungal pathogens. nih.gov

This dual mechanism of action—directly weakening the fungus while simultaneously boosting the host's ability to clear the infection—could be particularly beneficial in treating infections in immunocompromised patients. nih.gov This research trajectory could reposition pneumocandin-derived drugs not just as fungal killers, but as critical components of a host-pathogen-directed therapeutic strategy.

Q & A